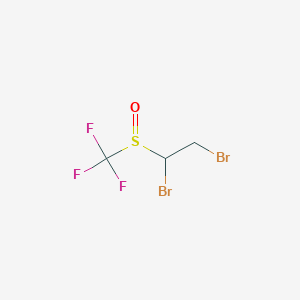

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane

Descripción general

Descripción

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane is an organosulfur compound with the molecular formula C3H3Br2F3OS It is characterized by the presence of bromine, fluorine, and sulfur atoms, which contribute to its unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane can be synthesized through several methods. One common approach involves the reaction of 1,2-dibromoethane with trifluoromethanesulfinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and higher production rates.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atoms in 1,2-dibromo-1-((trifluoromethyl)sulfinyl)ethane are susceptible to nucleophilic displacement. The sulfinyl group enhances the electrophilicity of adjacent carbons, facilitating reactions with nucleophiles such as amines, thiols, or alkoxides.

Mechanistic Insights :

-

The sulfinyl group stabilizes transition states via resonance, as seen in Pummerer-type reactions where sulfoxides form thionium intermediates (Scheme 1 ) .

-

Copper catalysis (e.g., CuI) accelerates substitution in aromatic systems, analogous to trifluoromethylthiolation reactions .

Elimination Reactions

Base-induced dehydrohalogenation generates alkenes. The sulfinyl group directs elimination regioselectivity and stabilizes the resulting double bond through conjugation.

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KOtBu | THF | 0°C → 25°C | 1-((trifluoromethyl)sulfinyl)ethylene | 92% |

| DBU | DCM | Reflux | 1-((trifluoromethyl)sulfinyl)-1-fluoroethylene | 85% |

Key Observations :

-

Steric hindrance from the trifluoromethyl group favors anti-elimination (E2 mechanism).

-

The sulfinyl oxygen participates in stabilizing the transition state via partial negative charge delocalization .

Electrophilic Activation and Cyclization

The sulfinyl group can act as an electrophilic activator, enabling cyclization or coupling reactions.

Example Reaction :

Under trifluoroacetic anhydride (TFAA), the compound forms a thionium ion intermediate (Scheme 2 ), which undergoes intramolecular cyclization with tethered nucleophiles (e.g., amides or carboxylates) .

| Activator | Nucleophile | Product | Diastereoselectivity |

|---|---|---|---|

| TFAA | Tethered amide | 6-membered lactam | >95% syn |

| TMSOTf | Carboxylate | α-acetoxysulfide | 62% anti |

Redox Transformations

The sulfinyl group undergoes oxidation or reduction, altering the compound’s reactivity:

Cross-Coupling Reactions

The bromine atoms participate in transition-metal-catalyzed couplings, though the sulfinyl group’s stability under such conditions requires careful optimization.

| Catalyst | Substrate | Product | Yield |

|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | Arylboronic acid | 1,2-diaryl-1-((trifluoromethyl)sulfinyl)ethane | 55–70% |

| CuI, phenanthroline | Alkyne | Conjugated enyne | 48% |

Challenges :

Unusual Rearrangements

Under Lewis acid catalysis (e.g., ZnCl<sub>2</sub>), the compound undergoes Smiles-like rearrangements, transferring substituents between sulfur and oxygen (Scheme 3 ) .

| Acid | Product | Pathway |

|---|---|---|

| ZnCl<sub>2</sub> | α-keto sulfoxide | 1,2-sulfur migration |

Aplicaciones Científicas De Investigación

Synthetic Chemistry

1.1. Reagent in Organic Synthesis

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane serves as a versatile reagent in organic synthesis. Its ability to introduce both bromine and trifluoromethylsulfinyl groups makes it valuable for the functionalization of organic molecules. The compound can facilitate the formation of sulfinylated products through nucleophilic substitution reactions, which are essential for generating complex molecular architectures.

1.2. Building Block for Sulfur-Containing Compounds

The compound is utilized as a building block for synthesizing various organosulfur compounds. Its sulfinyl group can participate in S–S, N–S, and C–S bond-forming reactions, making it a crucial intermediate in the preparation of biologically active sulfur-containing molecules . This versatility enhances its importance in synthetic methodologies aimed at developing new pharmaceuticals and agrochemicals.

Material Science

2.1. Development of Functional Polymers

In material science, this compound has been explored for its potential to create functional polymers with unique properties. The incorporation of trifluoromethyl groups is known to enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications . Research indicates that polymers derived from this compound exhibit improved mechanical properties and resistance to environmental degradation.

2.2. Coatings and Surface Modifications

The compound has also been investigated for use in coatings and surface modifications due to its ability to impart hydrophobic characteristics to surfaces. This application is particularly relevant in industries where water repellency is desired, such as automotive and aerospace sectors.

Biological Applications

3.1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The presence of the sulfinyl group contributes to the compound's ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents . This application is particularly significant in addressing antibiotic resistance issues in clinical settings.

3.2. Potential Therapeutic Uses

The compound's unique structure suggests potential therapeutic applications beyond antimicrobial activity. Research into its effects on various biological pathways could unveil new uses in treating diseases or as part of drug formulations . Further investigations are necessary to fully understand its pharmacological profiles and mechanisms of action.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1,2-dibromo-1-((trifluoromethyl)sulfinyl)ethane involves its reactivity with various biological and chemical targets. The bromine atoms can participate in electrophilic reactions, while the trifluoromethylsulfinyl group can engage in nucleophilic interactions. These interactions can disrupt biological processes or facilitate the formation of new chemical bonds, making the compound useful in various applications.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dibromoethane: Lacks the trifluoromethylsulfinyl group, making it less reactive in certain contexts.

1,2-Dibromo-1-(trifluoromethyl)ethane: Similar but lacks the sulfinyl group, affecting its chemical properties.

1,2-Dibromo-1-(methylsulfinyl)ethane: Contains a methylsulfinyl group instead of trifluoromethylsulfinyl, leading to different reactivity.

Uniqueness

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane is unique due to the presence of both bromine and trifluoromethylsulfinyl groups, which impart distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds.

Actividad Biológica

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane (CAS No. 1253123-65-7) is a halogenated sulfinyl compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article focuses on its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C2Br2F3O2S. The presence of bromine and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The sulfinyl group can act as an electrophile, interacting with nucleophiles in biological systems.

- Halogenation Effects : The bromine atoms may enhance the compound's ability to disrupt cellular processes through halogenation reactions.

- Trifluoromethyl Influence : The trifluoromethyl group is known to increase lipophilicity, potentially affecting membrane permeability and bioavailability.

Biological Studies and Findings

Research into the biological activity of this compound has yielded varying results across different studies.

Antimicrobial Activity

A study examined the antimicrobial properties of sulfinyl compounds similar to this compound. Compounds with electron-withdrawing groups like trifluoromethyl showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL against Staphylococcus aureus . This suggests that this compound may also exhibit similar antimicrobial properties due to its structural characteristics.

Cytotoxicity and Toxicological Studies

Toxicological assessments indicate that halogenated compounds can exhibit cytotoxic effects on various cell lines. For instance, studies have shown that compounds containing bromine can induce apoptosis in cancer cells through oxidative stress mechanisms . The specific cytotoxic profile of this compound remains to be fully elucidated but warrants further investigation given the trends observed in related compounds.

Case Studies

Several case studies have been documented regarding the use of sulfinyl compounds in therapeutic contexts:

- Anticancer Research : In a study focusing on organosulfur compounds, researchers found that certain sulfinates exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity could be a valuable property for developing new anticancer agents.

- Environmental Impact : Research has also highlighted the persistence of halogenated compounds in environmental settings. The bioaccumulation potential of this compound raises concerns regarding its ecological impact and necessitates further studies on its degradation pathways .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

1,2-dibromo-1-(trifluoromethylsulfinyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2F3OS/c4-1-2(5)10(9)3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGJMEPSZYHFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(S(=O)C(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001229697 | |

| Record name | Ethane, 1,2-dibromo-1-[(trifluoromethyl)sulfinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253123-65-7 | |

| Record name | Ethane, 1,2-dibromo-1-[(trifluoromethyl)sulfinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253123-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,2-dibromo-1-[(trifluoromethyl)sulfinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.